

Application of Axl-IN-8 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: Axl-IN-8

Cat. No.: B12398228

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Axl-IN-8 is a potent and selective inhibitor of the Axl receptor tyrosine kinase.[1] Axl kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and is implicated in various cellular processes, including cell survival, proliferation, migration, and invasion.[2] Overexpression and aberrant signaling of Axl are associated with poor prognosis and drug resistance in numerous cancers.[3][4] Consequently, Axl has emerged as a promising therapeutic target for cancer treatment.[2] **Axl-IN-8** has demonstrated significant inhibitory activity against Axl kinase and has shown anti-proliferative effects in various cancer cell lines.[1] These characteristics make **Axl-IN-8** a valuable tool for high-throughput screening (HTS) assays aimed at identifying and characterizing novel Axl inhibitors.

These application notes provide detailed protocols for both biochemical and cell-based HTS assays utilizing **Axl-IN-8** as a reference compound. The protocols are designed to be adaptable to standard HTS platforms and provide a framework for assay development, optimization, and validation.

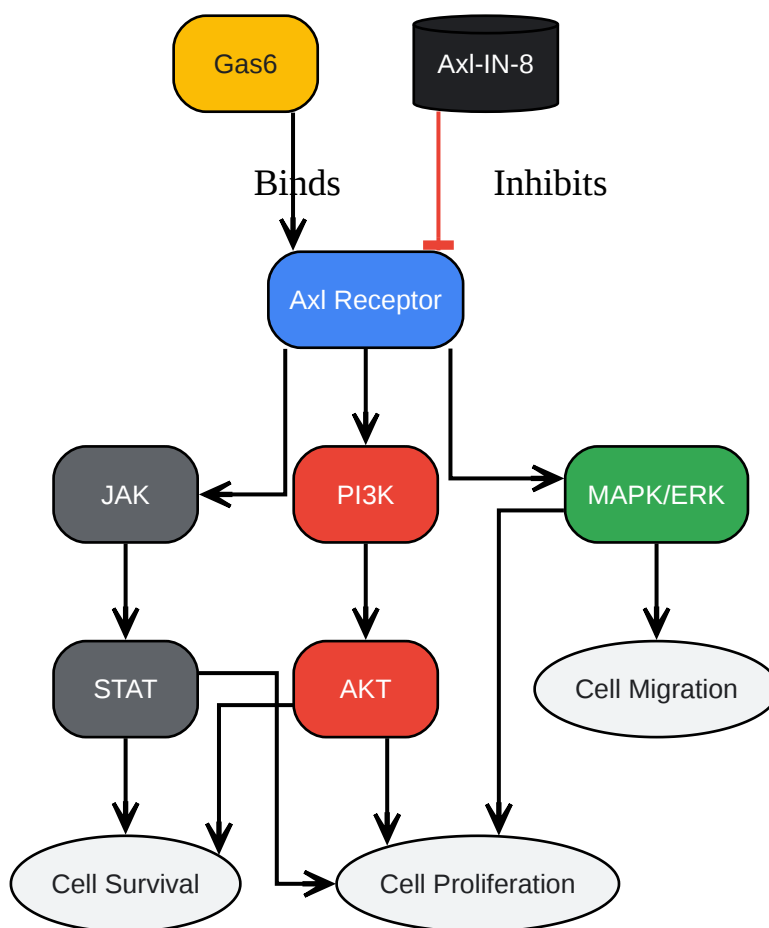
Quantitative Data for Axl-IN-8

The following table summarizes the reported inhibitory activities of **Axl-IN-8**, which are crucial for its use as a control compound in HTS assays.

Target/Cell Line	Assay Type	IC50 (nM)	Reference
Axl	Biochemical Assay	<1	[1]
c-MET	Biochemical Assay	1-10	[1]
BaF3/TEL-AXL	Cell Proliferation Assay	<10	[1]
MKN45	Cell Proliferation Assay	226.6	[1]
EBC-1	Cell Proliferation Assay	120.3	[1]

Signaling Pathway

The Axl signaling pathway plays a crucial role in cell regulation. Upon binding of its ligand, Gas6 (Growth arrest-specific 6), Axl dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. These pathways are central to processes like cell proliferation, survival, and migration.



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Axl Signaling Pathway and Inhibition by **Axl-IN-8**.

Experimental Protocols

Biochemical Axl Kinase HTS Assay (Luminescence-Based)

This protocol describes a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, for screening Axl inhibitors.[5][6] The assay measures the amount of ADP produced during the kinase reaction, which correlates with Axl kinase activity.

Experimental Workflow:

Biochemical HTS Assay Workflow.

Materials:

- Recombinant human Axl kinase enzyme
- Axl substrate peptide (e.g., Axltide)[6]
- ATP
- **Axl-IN-8** (as a reference inhibitor)
- Kinase assay buffer
- ADP-Glo™ Kinase Assay Kit (or similar)
- 384-well white assay plates
- Multichannel pipettes or automated liquid handling system
- Plate reader with luminescence detection capabilities

Protocol:

- Compound Preparation:
 - Prepare a stock solution of **Axl-IN-8** in 100% DMSO.
 - Create a serial dilution of **Axl-IN-8** in DMSO to generate a dose-response curve (e.g., 10-point, 3-fold dilution starting from 1 μ M).
 - Prepare test compounds in a similar manner.
- Assay Plate Preparation:
 - Add test compounds and **Axl-IN-8** dilutions to the appropriate wells of a 384-well plate.
 - Include positive controls (DMSO only) and negative controls (no enzyme).
- Kinase Reaction:

- Prepare a master mix containing Axl kinase, substrate, and ATP in kinase assay buffer.
- Dispense the master mix into all wells of the assay plate to initiate the kinase reaction.
- Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
- ADP Detection:
 - Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction.
 - Incubate at room temperature for 30 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence signal using a plate reader.
 - Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.
 - Determine the IC50 values by fitting the dose-response data to a suitable model.
 - Assess the quality of the assay by calculating the Z'-factor using the positive and negative control wells. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Z'-Factor Calculation:

Legend

Lsigma_neg = Standard deviation of negative control

Lmu_neg = Mean of negative control

Lsigma_pos = Standard deviation of positive control

Lmu_pos = Mean of positive control

$$Z' = 1 - ((3 * Lsigma_pos + 3 * Lsigma_neg) / |Lmu_pos - Lmu_neg|)$$

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Z'-Factor Calculation Formula.

Cell-Based Axl Phosphorylation HTS Assay (TR-FRET)

This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the inhibition of Axl phosphorylation in a cellular context. This type of assay is suitable for identifying compounds that can penetrate the cell membrane and inhibit Axl kinase activity.

Experimental Workflow:

Cell-Based TR-FRET Assay Workflow.

Materials:

- A549 (or other Axl-expressing) cancer cell line
- Cell culture medium and supplements

- **Axl-IN-8**
- Gas6 (optional, for stimulating Axl phosphorylation)
- Lysis buffer
- TR-FRET antibody pair:
 - Europium-labeled anti-phospho-Axl antibody
 - Acceptor-labeled anti-total Axl antibody
- 384-well white or black assay plates
- Plate reader with TR-FRET detection capabilities

Protocol:

- Cell Culture and Seeding:
 - Culture A549 cells in appropriate medium.
 - Seed the cells into 384-well assay plates at an optimized density and incubate overnight.
- Compound Treatment:
 - Prepare serial dilutions of **Axl-IN-8** and test compounds in cell culture medium.
 - Add the compounds to the cells and incubate for a predetermined time (e.g., 1-2 hours).
- Cell Stimulation (Optional):
 - If basal Axl phosphorylation is low, stimulate the cells with an appropriate concentration of Gas6 for a short period (e.g., 15-30 minutes).
- Cell Lysis:
 - Aspirate the medium and add lysis buffer to each well.

- Incubate on a shaker for 15 minutes to ensure complete lysis.
- TR-FRET Reaction:
 - Prepare a master mix of the Eu-labeled and acceptor-labeled antibodies in detection buffer.
 - Add the antibody mix to each well.
 - Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 2 hours to overnight).
- Data Acquisition and Analysis:
 - Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.
 - Calculate the TR-FRET ratio (acceptor emission / donor emission).
 - Determine the percent inhibition and IC50 values as described for the biochemical assay.

Conclusion

Axl-IN-8 is a highly effective tool for the development and validation of high-throughput screening assays targeting the Axl kinase. The protocols provided herein for both biochemical and cell-based assays offer a robust starting point for identifying and characterizing novel Axl inhibitors. Careful assay optimization and validation, including the determination of the Z'-factor, are critical for the successful execution of HTS campaigns. The use of **Axl-IN-8** as a reference compound will ensure the reliability and reproducibility of the screening data.

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